8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Catalog No.
S14226563
CAS No.
M.F
C9H7FN2O2
M. Wt
194.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxyl...

Product Name

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid

IUPAC Name

8-fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H7FN2O2/c1-5-2-6(10)7-3-11-8(9(13)14)12(7)4-5/h2-4H,1H3,(H,13,14)

InChI Key

DTDSHJIOGWCUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=O)O)C(=C1)F

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It features a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the imidazo ring. The molecular formula of this compound is C8H6FN2O2, with a molecular weight of approximately 180.14 g/mol. Its structure includes a fused imidazole and pyridine system, which is significant in medicinal chemistry due to its potential biological activities and applications in drug development .

Typical for heterocyclic compounds:

  • Oxidation: This reaction introduces oxygen atoms into the molecule, potentially transforming it into hydroxylated derivatives.
  • Reduction: This involves the addition of hydrogen atoms or removal of oxygen, which can yield different functional groups.
  • Substitution: In this process, one atom or group within the compound is replaced by another, allowing for diversification of chemical properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid exhibits notable biological activities. Research indicates its potential as a bioactive compound with antimicrobial and anticancer properties. The presence of the fluorine atom and carboxylic acid group enhances its interaction with biological targets, such as enzymes and receptors, which may lead to modulation of various cellular processes. This makes it a candidate for further investigation in drug development, particularly in targeting specific pathways related to cancer and infectious diseases .

The synthesis of 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves several methods:

  • Cyclocondensation: A reaction where two or more reactants form a cyclic compound.
  • Cycloaddition: This method involves the addition of two unsaturated molecules to form a cyclic product.
  • Oxidative cyclization: This technique uses oxidizing agents to facilitate the formation of cyclic structures.
  • Transannulation reactions: These reactions allow for the introduction of substituents onto the cyclic framework.

These synthetic routes are often optimized for yield and purity, utilizing advanced catalytic systems to enhance efficiency .

The applications of 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid are diverse:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is investigated for its potential bioactivity in various therapeutic areas.
  • Medicine: It is explored for drug development aimed at specific enzymes or receptors involved in disease pathways.
  • Industry: The compound finds utility in developing new materials and chemical processes.

Interaction studies involving 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid focus on its binding affinity to various biological targets. The unique structure allows it to interact effectively with enzymes and receptors, potentially inhibiting or activating specific biological pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential in treating diseases such as cancer and infections .

Several compounds share structural similarities with 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acidC9H7FN2O20.90
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acidC9H7BrN2O20.90
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acidC9H7ClN2O20.89
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acidC9H6F3N2O20.81
Methyl imidazo[1,2-a]pyridine-8-carboxylateC9H9N2O20.94

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different halogens (bromine, chlorine) or functional groups (trifluoromethyl) distinguishes them from 8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid while retaining some common pharmacophoric elements that may influence their biological activities.

Traditional Cyclocondensation Approaches Using Nitroalkane Electrophiles

The cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes remains a cornerstone strategy for constructing imidazo[1,5-a]pyridine cores. In this method, nitroalkanes such as α-nitroacetophenone (1h) are activated by phosphorous acid in polyphosphoric acid (PPA) to generate phosphorylated nitronates (2), which act as electrophilic intermediates. These species undergo nucleophilic attack by 2-picolylamines, followed by cyclization to form the fused imidazo[1,5-a]pyridine system.

Key Mechanistic Insights:

  • Electrophilic Activation: Nitroalkanes react with PPA to form nitronates, which are sufficiently electrophilic to engage with the amine group of 2-picolylamines.
  • Cyclization: Intramolecular dehydration yields the imidazo[1,5-a]pyridine scaffold, with the carboxylic acid group introduced via subsequent oxidation or functionalization steps.

Reaction Optimization:

  • Substituent Effects: Bulky substituents on the nitroalkane (e.g., phenyl groups) hinder cyclization due to steric clashes, necessitating the use of α-nitroacetophenone for improved yields.
  • Temperature and Solvent: Reactions typically require heating at 100–120°C in PPA, which serves as both solvent and catalyst.

Table 1: Representative Nitroalkanes and Yields in Cyclocondensation

NitroalkaneProduct Yield (%)Reaction Time (h)
α-Nitroacetophenone7212
Nitromethane5818
Nitroethane6515

While effective, this approach faces limitations, including harsh reaction conditions and moderate yields for sterically hindered substrates.

Modern Catalytic Systems for Regioselective Imidazo[1,5-a]pyridine Formation

Recent advances emphasize catalytic systems to enhance regioselectivity and reduce reliance on stoichiometric reagents. Although direct catalytic methods for 8-fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid remain underdeveloped, insights from related imidazo[1,5-a]pyridine syntheses suggest promising avenues.

Ligand-Assisted Catalysis:
Bis(imidazo[1,5-a]pyridine) ligands, when paired with copper salts, enable C–H functionalization reactions under mild conditions. For example, formaldehyde-mediated methylene bridge formation between two imidazo[1,5-a]pyridine units demonstrates the potential for catalytic C–C bond formation without metal catalysts.

Transition-Metal Catalysis:
Palladium and nickel complexes have been explored for cross-coupling reactions to install substituents at the 3-position of imidazo[1,5-a]pyridines. However, these methods often require prefunctionalized starting materials, limiting their applicability to the target compound.

Challenges:

  • Regioselectivity Control: Achieving precise substitution at the 6- and 8-positions remains difficult due to the electronic similarity of pyridine ring positions.
  • Functional Group Compatibility: The presence of a carboxylic acid group necessitates protecting group strategies, complicating catalytic cycles.

Green Chemistry Innovations in Heterocyclic Assembly

Efforts to align imidazo[1,5-a]pyridine synthesis with green chemistry principles have yielded notable breakthroughs:

Metal-Free Approaches:
A landmark study demonstrated the use of formaldehyde as both solvent and electrophile for methylene bridge formation between imidazo[1,5-a]pyridine units. This method eliminates metal catalysts and operates at ambient temperatures, reducing energy consumption and waste.

Solvent Optimization:

  • PPA Alternatives: Deep eutectic solvents (DES) and ionic liquids are being investigated as recyclable media for cyclocondensation reactions, though PPA remains dominant due to its dual acid/solvent role.
  • Water as Solvent: Pilot studies show that aqueous micellar conditions can facilitate nitroalkane activation, though yields are currently suboptimal.

Table 2: Green Chemistry Metrics for Selected Methods

MethodCatalystSolventTemperature (°C)E-Factor*
Formaldehyde bridgingNoneHCHO252.1
PPA-mediatedPPAPPA1205.8
DES cyclocondensationH3PO3DES903.4

*E-Factor = mass of waste / mass of product

Scalability:The formaldehyde-based method has been successfully scaled to gram-level synthesis without yield reduction, highlighting its industrial potential.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.04915563 g/mol

Monoisotopic Mass

194.04915563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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